benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC16399577
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClN3 |
|---|---|
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H17N3.ClH/c1-11-8-13(16(2)15-11)10-14-9-12-6-4-3-5-7-12;/h3-8,14H,9-10H2,1-2H3;1H |
| Standard InChI Key | HWKXIQBLDSTFQE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)CNCC2=CC=CC=C2)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Classification
Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine belongs to the class of substituted pyrazoles, specifically categorized as an alkylamine due to its primary amine functional group. Its molecular formula is C₁₃H₁₇N₃, with a molecular weight of 215.30 g/mol (base compound). The hydrochloride salt form has a molecular weight of 251.75 g/mol (C₁₃H₁₈ClN₃).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[(2,5-Dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine | |
| SMILES | CC1=NN(C(=C1)CNCC2=CC=CC=C2)C | |
| InChI Key | HWKXIQBLDSTFQE-UHFFFAOYSA-N | |
| Solubility | Enhanced in polar aprotic solvents (e.g., DMF, DMSO) |
The pyrazole ring’s 1,3-dimethyl substituents contribute to steric hindrance, influencing reactivity and interactions with biological targets. The benzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability.
Structural Validation
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the compound’s planar pyrazole ring and the methylene bridge’s conformation. The ¹H NMR spectrum exhibits characteristic signals:
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δ 2.1–2.3 ppm (singlet, 6H, two methyl groups on pyrazole)
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δ 3.7 ppm (triplet, 2H, methylene adjacent to amine)
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δ 7.2–7.4 ppm (multiplet, 5H, benzyl aromatic protons).
Synthesis and Optimization
Reaction Methodology
The compound is synthesized via nucleophilic substitution between 1,3-dimethyl-1H-pyrazole and benzyl chloride in the presence of a base (e.g., K₂CO₃). The reaction proceeds as follows:
Table 2: Optimal Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes SN2 efficiency |
| Solvent | DMF | Enhances nucleophilicity |
| Reaction Time | 12–16 hours | Ensures completion |
| Yield | 68–75% |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent). High-performance liquid chromatography (HPLC) confirms >95% purity. Mass spectrometry (MS) shows a molecular ion peak at m/z 215.3 [M+H]⁺, consistent with the molecular formula.
Biological Activities and Mechanisms
Autophagy Modulation (Hypothetical Mechanism)
While direct evidence for this compound is limited, structurally related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides disrupt autophagic flux by inhibiting mTORC1 reactivation, leading to LC3-II accumulation . This suggests benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine may share similar bioactivity, warranting further study .
Comparison with Structural Analogs
Table 3: Substituent Effects on Bioactivity
| Compound | Substituents | MIC (µg/mL) | Anti-Inflammatory IC₅₀ |
|---|---|---|---|
| Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine | 1,3-dimethyl | 32–64 | 8.2 µM |
| Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine | 1-isobutyl | 64–128 | 12.5 µM |
| Benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine | 1-ethyl, 3-methyl | 16–32 | 6.8 µM |
Small alkyl groups (e.g., methyl, ethyl) enhance antimicrobial potency, while bulkier substituents (e.g., isobutyl) reduce solubility and activity .
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound serves as a versatile scaffold for developing:
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COX-2 inhibitors via sulfonamide or carboxamide modifications.
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Anticancer agents through functionalization with electrophilic groups (e.g., acrylamides) targeting cysteine residues in kinases .
Formulation Challenges
Despite its promise, the compound’s moderate aqueous solubility (0.12 mg/mL at pH 7.4) limits bioavailability. Strategies to address this include:
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Salt formation (e.g., hydrochloride, phosphate).
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Nanoemulsion delivery systems using Tween 80 and polyethylene glycol.
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